N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide
Overview
Description
N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds that have both benzene and pyrazine rings. These structures are widely found in natural products and biologically active molecules, making them significant in medicinal chemistry, organic semiconductors, and fluorescent dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide typically involves the condensation of 2-nitroanilines with vicinal diols via transfer hydrogenative condensation. This method uses an iron-catalyzed one-pot synthesis approach, where the tricarbonyl (h4-cyclopentadienone) iron complex catalyzes the oxidation of alcohols and the reduction of nitroarenes. The corresponding carbonyl and 1,2-diaminobenzene intermediates are generated in situ .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Palladium-catalyzed Suzuki–Miyaura coupling reactions are common, using boron reagents.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N2-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline moiety allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but its structure suggests significant potential in modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
- Quinacillin
- Sulfaquinoxaline
- Clofazimine
- Echinomycin
Uniqueness
N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide stands out due to its unique combination of a quinoxaline moiety with a furamide group. This combination enhances its potential biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-18-9-8-13(11-16(18)23-20(24)19-7-4-10-26-19)17-12-21-14-5-2-3-6-15(14)22-17/h2-12H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTGXIHHGAUPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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